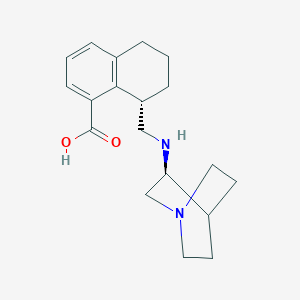
(S)-8-(((S)-Quinuclidin-3-ylamino)methyl)-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-8-(((S)-Quinuclidin-3-ylamino)methyl)-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid is a complex organic compound with significant potential in various scientific fields. This compound features a quinuclidine moiety linked to a tetrahydronaphthalene structure, which is further functionalized with a carboxylic acid group. The stereochemistry of the compound is defined by the (S)-configuration at both the quinuclidine and tetrahydronaphthalene centers, which can influence its biological activity and interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-8-(((S)-Quinuclidin-3-ylamino)methyl)-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common approach includes the following steps:
Formation of the Quinuclidine Moiety: The quinuclidine ring can be synthesized through a series of cyclization reactions involving amines and aldehydes under acidic conditions.
Attachment to Tetrahydronaphthalene: The quinuclidine derivative is then coupled with a tetrahydronaphthalene precursor using a nucleophilic substitution reaction.
Introduction of the Carboxylic Acid Group: The final step involves the oxidation of a suitable intermediate to introduce the carboxylic acid functionality.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of robust catalysts can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
(S)-8-(((S)-Quinuclidin-3-ylamino)methyl)-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.
Substitution: The amino group in the quinuclidine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
(S)-8-(((S)-Quinuclidin-3-ylamino)methyl)-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of novel materials and catalysts.
Mecanismo De Acción
The mechanism of action of (S)-8-(((S)-Quinuclidin-3-ylamino)methyl)-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid involves its interaction with specific molecular targets. The quinuclidine moiety can bind to receptors or enzymes, modulating their activity. The tetrahydronaphthalene structure may facilitate the compound’s binding affinity and specificity. Pathways involved in its action include signal transduction and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
Methylcyclohexane: A simpler cyclic compound with different functional groups.
Lemon Balm (Melissa officinalis): Contains rosmarinic acid, which has antioxidant properties.
Thermal Grizzly Aeronaut: A thermal compound with distinct chemical properties.
Uniqueness
(S)-8-(((S)-Quinuclidin-3-ylamino)methyl)-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid is unique due to its specific stereochemistry and the combination of functional groups, which confer distinct chemical and biological properties not found in simpler or structurally different compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C19H26N2O2 |
|---|---|
Peso molecular |
314.4 g/mol |
Nombre IUPAC |
(8S)-8-[[[(3S)-1-azabicyclo[2.2.2]octan-3-yl]amino]methyl]-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C19H26N2O2/c22-19(23)16-6-2-4-14-3-1-5-15(18(14)16)11-20-17-12-21-9-7-13(17)8-10-21/h2,4,6,13,15,17,20H,1,3,5,7-12H2,(H,22,23)/t15-,17-/m1/s1 |
Clave InChI |
GIIYMZHZCASHNL-NVXWUHKLSA-N |
SMILES isomérico |
C1C[C@@H](C2=C(C1)C=CC=C2C(=O)O)CN[C@@H]3CN4CCC3CC4 |
SMILES canónico |
C1CC(C2=C(C1)C=CC=C2C(=O)O)CNC3CN4CCC3CC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


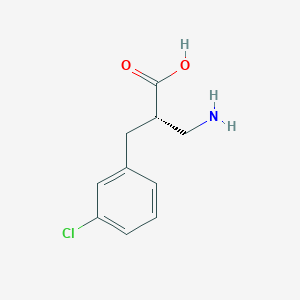
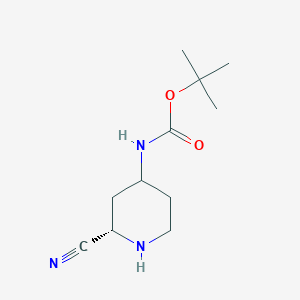
![3-Chloro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbaldehyde](/img/structure/B12944249.png)
![2-((1S,5R,6R)-3-(tert-Butoxycarbonyl)-1-fluoro-3-azabicyclo[3.1.0]hexan-6-yl)acetic acid](/img/structure/B12944255.png)
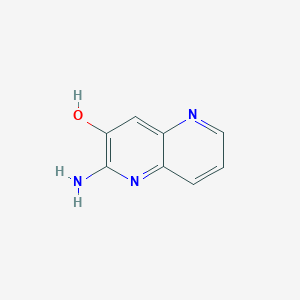
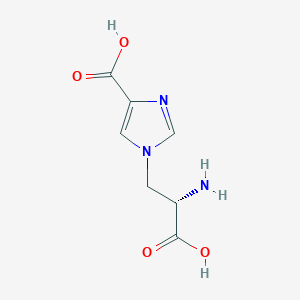
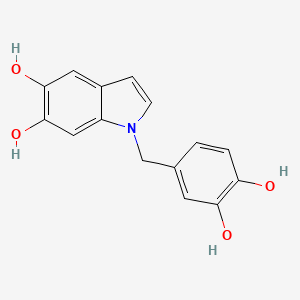
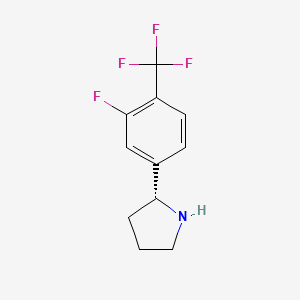

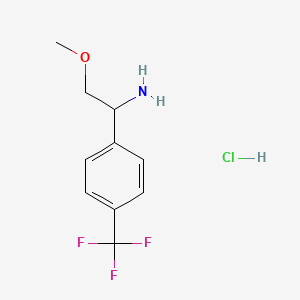
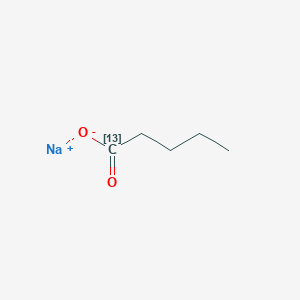

![2-(3-(1H-Pyrrol-1-yl)phenyl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one](/img/structure/B12944300.png)

